molecular formula C21H29ClN4O4 B12377093 Pomalidomide-5-C8-NH2 (hydrochloride)

Pomalidomide-5-C8-NH2 (hydrochloride)

Cat. No.: B12377093
M. Wt: 436.9 g/mol
InChI Key: FMSPEHPBLAHHCK-UHFFFAOYSA-N
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Description

Pomalidomide-5-C8-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand. This compound is instrumental in the recruitment of CRBN protein and can be linked to the protein ligand via a linker to form proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-5-C8-NH2 (hydrochloride) involves the modification of Pomalidomide to introduce an amino group at the C8 position. This is typically achieved through a series of organic reactions, including amination and hydrochloride salt formation. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Pomalidomide-5-C8-NH2 (hydrochloride) involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C8-NH2 (hydrochloride) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the C8 position .

Scientific Research Applications

Pomalidomide-5-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.

    Biology: Employed in the recruitment of CRBN protein, facilitating the study of protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, which can be useful in treating various diseases.

    Industry: Utilized in the development of novel pharmaceuticals and research tools

Mechanism of Action

Pomalidomide-5-C8-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, which aims to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5-C8-NH2 (hydrochloride) is unique due to its specific modification at the C8 position, which allows it to be used in the synthesis of PROTACs. This modification enhances its ability to recruit CRBN protein and facilitates the targeted degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C21H29ClN4O4

Molecular Weight

436.9 g/mol

IUPAC Name

5-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C21H28N4O4.ClH/c22-11-5-3-1-2-4-6-12-23-14-7-8-15-16(13-14)21(29)25(20(15)28)17-9-10-18(26)24-19(17)27;/h7-8,13,17,23H,1-6,9-12,22H2,(H,24,26,27);1H

InChI Key

FMSPEHPBLAHHCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCN.Cl

Origin of Product

United States

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